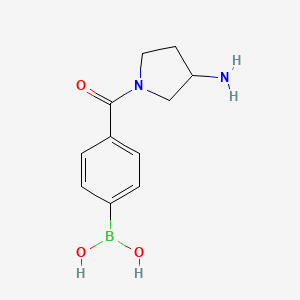
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid is a compound that features a boronic acid group attached to a phenyl ring, which is further connected to a 3-aminopyrrolidine-1-carbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Attachment of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.
Formation of the Carbonyl Group: The carbonyl group is introduced through oxidation reactions or by using carbonyl-containing reagents.
Attachment of the Phenylboronic Acid: The phenylboronic acid moiety is introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
化学反応の分析
Types of Reactions
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学的研究の応用
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting enzymes and receptors.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The pyrrolidine ring contributes to the compound’s stability and binding affinity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine and carbonyl groups, making it less versatile in certain applications.
4-(Piperidine-1-carbonyl)phenylboronic Acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid is unique due to its combination of a boronic acid group with a pyrrolidine ring and a carbonyl group. This structure provides enhanced reactivity and binding properties, making it suitable for a wide range of applications in chemistry, biology, and materials science .
特性
分子式 |
C11H15BN2O3 |
|---|---|
分子量 |
234.06 g/mol |
IUPAC名 |
[4-(3-aminopyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c13-10-5-6-14(7-10)11(15)8-1-3-9(4-2-8)12(16)17/h1-4,10,16-17H,5-7,13H2 |
InChIキー |
XXTIGMRIQCOJSZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(C2)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


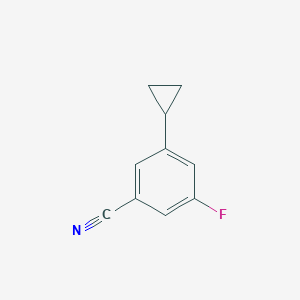
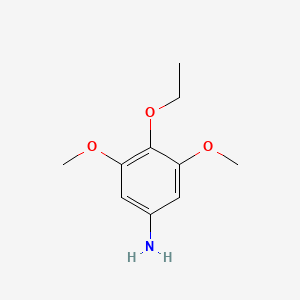
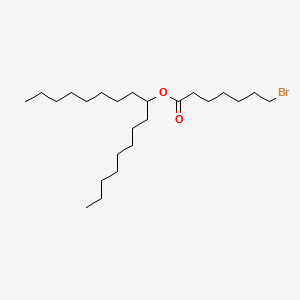

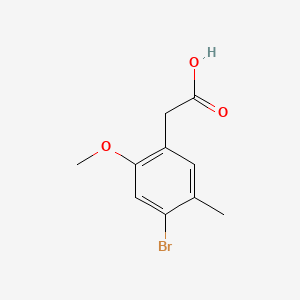
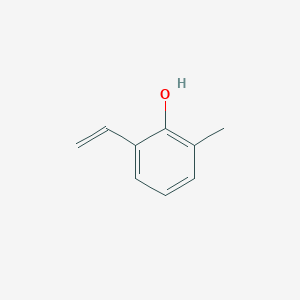
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
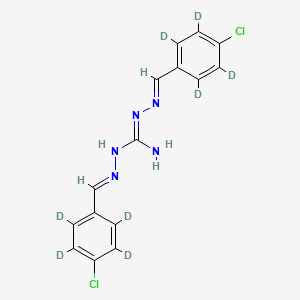
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
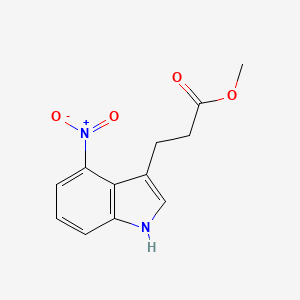

![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)

